molecular formula C10H13NO2 B3057190 2-(Phenethylamino)acetic acid CAS No. 7738-38-7

2-(Phenethylamino)acetic acid

Cat. No. B3057190
CAS RN: 7738-38-7
M. Wt: 179.22 g/mol
InChI Key: UHNMIDKSDRGICN-UHFFFAOYSA-N
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Description

2-(Phenethylamino)acetic acid, also known as β-phenylethylamine (PEA), is a naturally occurring compound found in the human body and in certain foods such as chocolate and cheese. PEA has been studied extensively due to its potential therapeutic applications in various diseases.

Scientific Research Applications

Antimicrobial Potentials

A study by Al-Dhabi et al. (2019) explores the antimicrobial properties of various compounds, including 2-(phenethylamino)acetic acid derivatives. They found that the Streptomyces strain Al-Dhabi-2, which contains compounds like benzene acetic acid, showed significant inhibitory effects against various microbial pathogens, suggesting a potential application in developing novel antimicrobial agents [Al-Dhabi et al., 2019].

Synthesis of Salicylic Acid Derivatives

Shin et al. (2008) describe a method for synthesizing 5‐(N‐phenethylamino)salicylic acid derivatives, which are structurally related to 2-(phenethylamino)acetic acid. These derivatives were obtained from methyl 2‐acetoxy‐5‐(N‐phenethylamino)benzoate esters, highlighting a route for developing related compounds with potential medicinal or industrial applications [Shin et al., 2008].

Enzymatic Synthesis in Industry

Kuo et al. (2014) and Kuo et al. (2012) conducted studies on the enzymatic synthesis of 2-phenylethyl acetate (2-PEAc), which is related to 2-(phenethylamino)acetic acid in terms of chemical structure. They found that this process, utilizing immobilized lipase, is effective for producing 2-PEAc, a compound with applications in food, perfumes, and cosmetics. This research provides insight into the industrial applications of enzymes in synthesizing esters with desirable aromatic properties [Kuo et al., 2014; Kuo et al., 2012].

Wastewater and Sludge Treatment

Shanableh and Gloyna (1991) investigated the use of supercritical water oxidation (SCWO) techniques, which can involve compounds like acetic acid (structurally related to 2-(phenethylamino)acetic acid), for the efficient destruction of waste sludges and environmental contaminants. This suggests the potential application of 2-(phenethylamino)acetic acid derivatives in environmental and waste management solutions [Shanableh & Gloyna, 1991].

Pharmaceutical Metabolism Studies

Mangani et al. (2004) studied the metabolism of 2-phenylethylamine, which is chemically related to 2-(phenethylamino)acetic acid, focusing on its metabolite phenylacetic acid. Their research provides insights into the metabolism of related compounds, which is critical for understanding their pharmacokinetics and potential therapeutic applications [Mangani et al., 2004].

Acetic Acid Production from Renewable Sources

Qian et al. (2016) explored the synthesis of acetic acid (a structural analog of 2-(phenethylamino)acetic acid) from renewable sources like CO2 and methanol. This research highlights the potential for developing sustainable methods for producing acetic acid and related compounds, which are vital in various industrial applications [Qian et al., 2016].

Biofuel and Chemical Production

Liang et al. (2013) studied the utilization of acetic acid, which shares functional similarities with 2-(phenethylamino)acetic acid, in the growth and lipid production of the microalga Chlamydomonas reinhardtii. This research indicates potential applications in biofuel production and chemical synthesis using microalgae [Liang et al., 2013].

Future Directions

: Agilent: Analysis of Organic Acids in Aqueous Samples : Agilent: Trace Analysis of Volatile Organic Acids : Thermo Fisher: Analyzing Organic Acids by Ion Chromatography

properties

IUPAC Name

2-(2-phenylethylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c12-10(13)8-11-7-6-9-4-2-1-3-5-9/h1-5,11H,6-8H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNMIDKSDRGICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90287363
Record name NSC50603
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenethylamino)acetic acid

CAS RN

7738-38-7
Record name NSC50603
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50603
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC50603
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Phenylethyl)glycine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V4GRU7CQD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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